molecular formula C17H18N2O B12537309 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-71-4

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile

Katalognummer: B12537309
CAS-Nummer: 664362-71-4
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: UVBKGEOSKSCVAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the formation of the piperidine ring followed by the introduction of the hydroxymethyl group and the naphthonitrile moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in various interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to the combination of the piperidine ring, hydroxymethyl group, and naphthonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

664362-71-4

Molekularformel

C17H18N2O

Molekulargewicht

266.34 g/mol

IUPAC-Name

4-[3-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-10-14-7-8-17(16-6-2-1-5-15(14)16)19-9-3-4-13(11-19)12-20/h1-2,5-8,13,20H,3-4,9,11-12H2

InChI-Schlüssel

UVBKGEOSKSCVAA-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.